
N-Benzyl-N-ethylethanamine
Overview
Description
N-Benzyl-N-ethylethanamine (C11H17N) is a tertiary amine featuring a benzyl group and two ethyl substituents on the nitrogen atom. It is synthesized via reductive amination or alkylation reactions, as demonstrated in palladium-catalyzed decarboxylative ortho-acylation and hydrogenative coupling studies . Its structure is confirmed by <sup>1</sup>H NMR (δ 1.04 ppm, t, J = 7.1 Hz, 6H for ethyl groups; δ 7.20–7.34 ppm for benzyl protons) and <sup>13</sup>C NMR (δ 57.5, 46.7, and 11.7 ppm for N-linked carbons) . The compound serves as a key intermediate in medicinal chemistry, particularly in photoswitchable enzyme inhibitors targeting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) , and in multicomponent reactions to synthesize α-hydroxyamides .
Preparation Methods
N,N-Diethylbenzylamine can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with diethyl sulfate under controlled conditions. Another method includes the alkylation of benzylamine with ethyl bromide in the presence of a base such as sodium hydroxide . Industrial production often employs similar methods but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
N,N-Diethylbenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of benzaldehyde and other oxidation products.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: N,N-Diethylbenzylamine can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Quaternization: The compound can react with alkyl halides to form quaternary ammonium salts, which are useful as phase transfer catalysts.
Scientific Research Applications
Organic Synthesis
Catalyst for Organic Reactions
N-Benzyl-N-ethylethanamine serves as a catalyst in the synthesis of various organic compounds, particularly in the formation of polymers and resins. Its ability to facilitate reactions without significant side products enhances its utility in industrial applications .
Case Study: Synthesis of Complex Molecules
In a study focused on synthesizing complex molecules, this compound was utilized to create intermediates for pharmaceutical compounds. Its role as a nucleophile allowed for efficient reactions with electrophiles, leading to high yields of desired products .
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that derivatives of N-benzylamines, including this compound, exhibit significant biological activity. These compounds have been investigated for their potential as inhibitors of various enzymes involved in disease processes.
Case Study: Neuroprotective Effects
A notable study demonstrated that N-benzyl derivatives could inhibit amyloid-beta aggregation, thereby mitigating neurotoxicity associated with Alzheimer's disease. This finding suggests that this compound may have potential therapeutic applications in neurodegenerative disorders .
Material Science
Development of Advanced Materials
this compound is also explored for its role in developing advanced materials, particularly in the field of coatings and adhesives. Its chemical structure allows it to interact favorably with various substrates, enhancing adhesion properties.
Case Study: Polymer Blends
In polymer science, this compound was incorporated into polymer blends to improve mechanical properties and thermal stability. The addition of this compound resulted in a notable enhancement in the performance characteristics of the resulting materials .
Analytical Chemistry
Use in Chromatographic Techniques
This compound is frequently employed as a standard or reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry). Its purity and well-defined structure make it suitable for analytical applications .
Mechanism of Action
The mechanism of action of N,N-Diethylbenzylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a Bronsted base, accepting protons from acidic environments. This property allows it to participate in various biochemical reactions, influencing metabolic pathways and enzyme activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
N-Isobutylaniline (C10H15N)
- Structure : Secondary amine with isobutyl and phenyl substituents.
- Key Properties : Lower steric hindrance than N-Benzyl-N-ethylethanamine due to the absence of a benzyl group.
- Applications : Used in catalytic deoxygenative hydrogenation of amides, yielding 55% under optimized conditions .
- Contrast : The primary amine product (N-ethylaniline) in hydrogenation reactions highlights differences in nucleophilicity and steric effects compared to tertiary amines like this compound .
N-Benzyl-2-methoxyethanamine (C10H15NO)
- Structure : Tertiary amine with benzyl and 2-methoxyethyl groups.
- Key Properties : The methoxy group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents compared to this compound .
- Applications: Potential use in drug design for improved bioavailability.
N,N-Dimethylphenethylamine (C9H13N)
- Structure : Tertiary amine with methyl and phenethyl groups.
- Key Properties : Smaller substituents reduce steric hindrance and lipophilicity (logP ~1.8) compared to this compound (logP ~2.5) .
- Applications: Known stimulant effects due to structural similarity to neurotransmitters like dopamine .
N-Benzyltryptamine (C17H18N2)
- Structure : Contains a benzyl group and an indole moiety.
- Key Properties : The indole ring enables π-π stacking and hydrogen bonding, unlike the purely aliphatic ethyl groups in this compound .
- Applications : Psychoactive properties due to tryptamine backbone; used in neuroscience research.
Physicochemical and Reactivity Comparison
<sup>a</sup> Estimated using ChemDraw.
<sup>b</sup> Values approximated from analogous structures.
Critical Analysis of Divergent Findings
- Steric Effects : highlights that this compound's tertiary structure prevents further reductive amination, unlike secondary amines . This contrasts with N-Isobutylaniline, which undergoes hydrogenation to form primary amines .
- Solubility : The methoxy group in N-Benzyl-2-methoxyethanamine improves aqueous solubility but reduces membrane permeability compared to this compound .
Biological Activity
N-Benzyl-N-ethylethanamine, also known by its CAS number 772-54-3, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : 163.26 g/mol
- Appearance : Colorless to light yellow oily liquid
- Solubility : Insoluble in water
- Storage Conditions : Should be stored under inert atmosphere at temperatures between 2-8°C .
Synthesis
This compound can be synthesized through various methods, typically involving the alkylation of N-ethylethanamine with benzyl halides. The reaction is generally facilitated by a base such as sodium hydroxide or potassium carbonate in a suitable solvent like anhydrous ethanol. The following general reaction scheme outlines the process:
- Reactants : N-ethylethanamine + Benzyl halide (e.g., benzyl chloride)
- Conditions : Stirring at room temperature or slightly elevated temperatures (40-60°C) for several hours.
- Purification : Recrystallization or column chromatography.
This compound exhibits various biological activities, primarily through its interaction with neurotransmitter receptors and enzymes. Its structure allows it to act as both an agonist and antagonist, influencing several signaling pathways in biological systems.
Pharmacological Effects
- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors, which are crucial in mood regulation and neurological disorders.
- Cytotoxicity in Cancer Cells : Preliminary studies indicate that this compound derivatives may exhibit cytotoxic effects against cancer cell lines. For instance, similar compounds have shown significant antiproliferative activity against various cancer types while sparing normal cells .
Case Studies
- Anticancer Properties :
- Enzyme Inhibition Studies :
Comparative Analysis with Similar Compounds
Compound Name | Structure Feature | Biological Activity |
---|---|---|
This compound | Basic amine structure | Neurotransmitter modulation |
N-(4-Bromobenzyl)-N-ethylethanamine | Bromine substitution | Enhanced receptor binding affinity |
N-(4-Chlorobenzyl)-N-ethylethanamine | Chlorine substitution | Varied chemical behavior |
The presence of different substituents (bromine or chlorine) significantly affects the biological activity and chemical reactivity of these compounds, making them valuable for specific research applications .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing N-Benzyl-N-ethylethanamine and ensuring purity in synthetic chemistry?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Used to confirm structural integrity and identify impurities. Proton (¹H) and carbon-13 (¹³C) NMR provide details on hydrogen and carbon environments .
- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns. High-resolution MS (HRMS) validates empirical formulas .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity and separates by-products. Reverse-phase columns with UV detection are standard .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., amine stretches near 3300 cm⁻¹) .
Technique | Key Parameters | Application |
---|---|---|
¹H NMR | 400–600 MHz, CDCl₃ solvent | Structural confirmation |
HRMS | ESI⁺/ESI⁻ modes | Molecular formula validation |
HPLC | C18 column, acetonitrile/water gradient | Purity assessment |
Q. How can the synthesis of this compound be optimized to maximize yield?
- Methodological Answer:
- Reagent Selection: Use benzyl chloride and N-ethylethanamine in a nucleophilic substitution reaction. Catalysts like K₂CO₃ improve reaction efficiency .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
- Temperature Control: Maintain 60–80°C to balance reaction rate and by-product formation .
- Purification: Liquid-liquid extraction (e.g., dichloromethane/water) followed by vacuum distillation or column chromatography .
Advanced Research Questions
Q. What experimental strategies are used to study the dual AChE/MAO-B inhibitory activity of this compound derivatives?
- Methodological Answer:
- Enzyme Assays:
- Ellman’s Method: Measures AChE inhibition via thiocholine production (λ = 412 nm) .
- Fluorometric MAO-B Assay: Uses kynuramine as a substrate, detecting 4-hydroxyquinoline fluorescence (λₑₓ = 310 nm, λₑₘ = 400 nm) .
- Kinetic Analysis: Determine inhibition constants (Kᵢ) and mechanism (competitive/non-competitive) using Lineweaver-Burk plots .
- Molecular Docking: Predict binding interactions with AChE (PDB: 1ACJ) and MAO-B (PDB: 2V5Z) .
Q. How can contradictions in thermodynamic data (e.g., ΔvapH) for this compound be resolved across studies?
- Methodological Answer:
- Cross-Validation: Compare data from multiple techniques (e.g., calorimetry vs. gas-phase chromatography) .
- Standardization: Reference NIST-certified data for enthalpy of vaporization (ΔvapH°) and heat capacity (Cp,liquid) .
- Error Analysis: Account for instrument calibration, sample purity (>98%), and environmental conditions (e.g., pressure) .
Q. What methodologies are employed to investigate the photoisomerization kinetics of this compound-based molecular switches?
- Methodological Answer:
- UV-Vis Spectroscopy: Track isomerization via absorbance changes (e.g., E/Z isomer ratios at λ = 350 nm) .
- Kinetic Modeling: Apply first-order rate equations to determine half-life (t₁/₂) and activation energy (Eₐ) .
- Quantum Yield Calculation: Use actinometry (e.g., ferrioxalate) to measure photoreaction efficiency .
Q. How do structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?
- Methodological Answer:
- Functional Group Modifications: Introduce electron-withdrawing/donating groups to alter electron density and binding affinity .
- Steric Effects: Evaluate bulky substituents (e.g., aryl groups) on enzyme active site accessibility .
- In Silico Screening: Use tools like AutoDock Vina to prioritize synthetic targets .
Q. Data Contradiction Analysis Example
Issue: Discrepancies in reported boiling points (Tboil) for this compound.
Properties
IUPAC Name |
N-benzyl-N-ethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRDBWDXRLPESY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073237 | |
Record name | Benzenemethanamine, N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
772-54-3 | |
Record name | N,N-Diethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=772-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, N,N-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyldiethylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenemethanamine, N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZENEMETHANAMINE, N,N-DIETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVL34TWR94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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